Viniferol D

描述

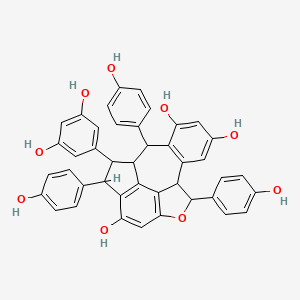

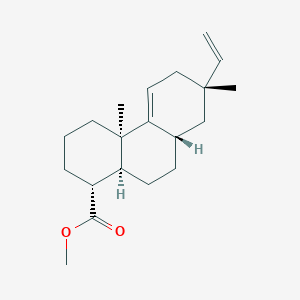

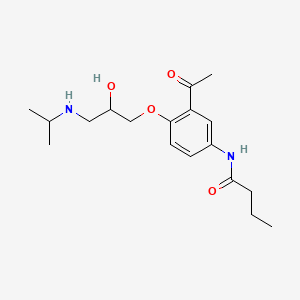

Viniferol D is a high-purity natural product with a molecular formula of C42H32O9 and a molecular weight of 680.7 g/mol . It is a type of phenol and is found in the stems of Vitis vinifera . It is a powder in its physical form .

Physical And Chemical Properties Analysis

Viniferol D is a powder in its physical form . It has a molecular weight of 680.7 g/mol . The solubility of Viniferol D is not specified .科学研究应用

Biological and Therapeutic Effects

Viniferol D, a compound related to resveratrol and part of the viniferin family, has been extensively studied for its biological effects and potential therapeutic applications. Here are some key findings:

Cancer Chemoprevention and Therapy : Viniferol D, similar to resveratrol, has been investigated for its cancer chemopreventive properties. It is known to suppress cellular proliferation, promote cellular differentiation, and induce apoptotic cell death, which are essential mechanisms in preventing and potentially treating cancer (Pervaiz, 2003).

Cardioprotective Effects : The cardioprotective effects of viniferol D, akin to those of resveratrol, have been noted in several studies. These effects include the modulation of lipid metabolism and platelet function, contributing to a reduced risk of cardiovascular diseases (Pervaiz, 2003).

Neuroprotective Activities : Viniferol D exhibits neuroprotective activities, particularly in protecting neurons from oxidative stress-induced damage. This is crucial for the management and potential treatment of neurodegenerative diseases (Sergi et al., 2021).

Anti-Inflammatory and Analgesic Properties : Studies have shown that viniferol D has significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related conditions (Aouey et al., 2016).

Skin Health and Anti-Aging

Viniferol D also plays a role in skin health and anti-aging:

Cutaneous Anti-Aging : Research suggests that viniferol D can slow down the skin aging process, improving skin density and echogenicity. This is significant in the field of dermatology and cosmetics for developing anti-aging therapies (Crișan et al., 2012).

Skin Protection and Healing : The compound has been observed to aid in skin protection and healing, particularly in the context of oxidative stress and tumor promotion, highlighting its potential in skin care products (Alam et al., 2002).

Other Potential Applications

Viniferol D has other diverse applications being explored:

Diabetes Management : Its potential in managing diabetes mellitus has been highlighted, suggesting that it could be beneficial in regulating blood glucose levels and managing diabetic complications (Öztürk et al., 2017).

- ant Properties**: Viniferol D has shown efficacy against bacteria and has strong antioxidant properties, making it a candidate for developing new antimicrobial and antioxidant agents (Sahidin et al., 2017).

- Stress Resistance in Cellular Models : The compound has demonstrated an ability to increase stress resistance properties in cellular models, which is relevant for research in cellular stress and aging (Duangjan et al., 2021).

安全和危害

属性

IUPAC Name |

2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEHKEFWCRAFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926773 | |

| Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Viniferol D | |

CAS RN |

130518-20-6 | |

| Record name | Ampelopsin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130518206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

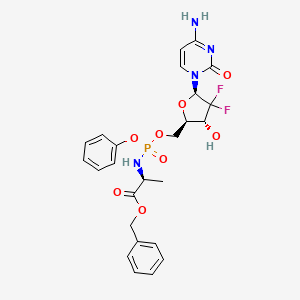

![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)